molecular formula C9H4Cl3FN2O B14257855 2-(Chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole CAS No. 497182-11-3

2-(Chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B14257855
CAS No.: 497182-11-3
M. Wt: 281.5 g/mol
InChI Key: LHHIEALLDUAVSG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chloromethyl and dichlorofluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carbon disulfide and subsequent cyclization with chloromethylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

497182-11-3

Molecular Formula

C9H4Cl3FN2O

Molecular Weight

281.5 g/mol

IUPAC Name

2-(chloromethyl)-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H4Cl3FN2O/c10-3-8-14-15-9(16-8)4-1-7(13)6(12)2-5(4)11/h1-2H,3H2

InChI Key

LHHIEALLDUAVSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=NN=C(O2)CCl

Origin of Product

United States

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